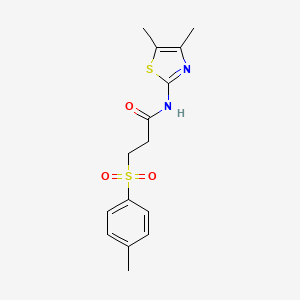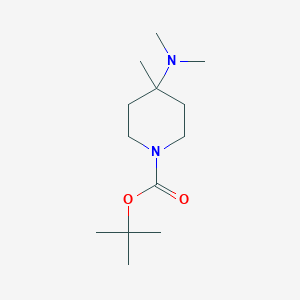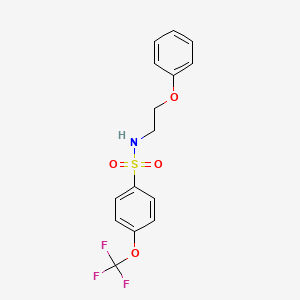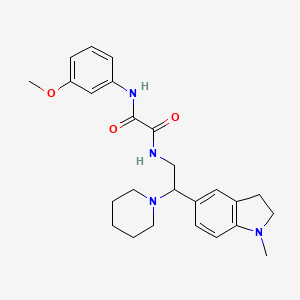![molecular formula C26H25N3O4S2 B3009934 2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361469-87-6](/img/structure/B3009934.png)
2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides involves a process that targets carbonic anhydrase (CA) inhibitory activity, particularly against human CA isoforms I, II, and IX. These isoforms are significant due to their role in various physiological processes, and their inhibition has been linked to potential therapeutic effects, such as in the treatment of cancer. The compounds synthesized in this study demonstrated strong inhibitory effects on these isoforms, with inhibition constants (KIs) ranging from the sub-nanomolar to the nanomolar scale. This indicates a high level of potency and specificity in the interaction between the synthesized sulfonamides and the CA enzymes. Furthermore, the compounds were tested for cytotoxic effects against the MCF-7 breast cancer cell line, showing micromolar growth inhibition efficacy, which suggests potential for anticancer applications .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for their biological activity. In the study of novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines, the formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles was observed. These heterocyclic compounds are known for their diverse biological activities, and their formation indicates a complex reaction pathway that can lead to various structural isomers. The X-ray molecular structure analysis of one such compound, N-(4-dimethylamino-5-methyl-2-oxo-5-phenyl-5H-1,2λ^6,3-oxathiazol-2-ylidene)benzamide, provides detailed insights into the molecular conformation and the electronic distribution within the molecule, which are critical factors influencing the biological activity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the competitive formation of different heterocyclic systems. The reaction of N-sulfonylamines with azirines leads to the formation of thiadiazoles and oxathiazoles, which can further isomerize under certain conditions, such as treatment with silica gel at room temperature. The choice of reactants and reaction conditions plays a pivotal role in determining the outcome of the reaction and the type of heterocycle formed. These reactions are not only important for the synthesis of biologically active compounds but also for understanding the underlying reaction mechanisms that govern the formation of these complex molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzenesulfonamides and their heterocyclic derivatives are directly related to their molecular structure and the functional groups present. These properties include solubility, stability, melting point, and reactivity, which are essential for the practical application of these compounds in biological systems. The presence of the sulfonylamino group and the thiazole ring contributes to the compounds' ability to interact with enzymes like carbonic anhydrase, and these interactions are influenced by the electronic and steric properties of the molecules. Understanding these properties is crucial for optimizing the compounds for better therapeutic efficacy and for predicting their behavior in biological environments .
科学的研究の応用
Anticancer Activities
A notable application of derivatives of 2-[(4-Methylphenyl)sulfonylamino]-N-[4-(4-Propoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide is in the field of anticancer research. For instance, a study by Ravinaik et al. (2021) focused on designing and synthesizing substituted benzamides starting from 2-(4-methylphenyl)acetic acid. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating moderate to excellent anticancer activities, often surpassing the reference drug etoposide (Ravinaik et al., 2021). Similarly, Yılmaz et al. (2015) synthesized indapamide derivatives, including a compound that showed high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Cardiac Electrophysiological Activity
In the field of cardiac electrophysiology, Morgan et al. (1990) investigated N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potential as selective class III agents. This study highlights the cardiac electrophysiological activity of these compounds, comparable to the potency of known class III agents undergoing clinical trials (Morgan et al., 1990).
Inhibitors in Bacterial Infections
Kauppi et al. (2007) identified a compound, 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, as a potential type III secretion inhibitor in Yersinia. This suggests its application in preventing or treating bacterial infections (Kauppi et al., 2007).
Antimicrobial and Antifungal Agents
Several studies have investigated the antimicrobial and antifungal properties of derivatives of 2-[(4-Methylphenyl)sulfonylamino]-N-[4-(4-Propoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide. Chawla (2016) synthesized thiazole derivatives that exhibited significant antimicrobial activity against various bacterial and fungal species (Chawla, 2016). Sych et al. (2019) extended the derivatives by synthesizing 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, which showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Potential in Treating COVID-19
Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including their antimalarial activity and ADMET properties. The research also explored the potential of these compounds in treating COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Anticonvulsant Properties
Research on derivatives of 2-[(4-Methylphenyl)sulfonylamino]-N-[4-(4-Propoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide has also extended to anticonvulsant properties. Farag et al. (2012) synthesized compounds with significant anticonvulsant activity, highlighting their potential in this area (Farag et al., 2012).
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-16-33-20-12-10-19(11-13-20)24-17-34-26(27-24)28-25(30)22-6-4-5-7-23(22)29-35(31,32)21-14-8-18(2)9-15-21/h4-15,17,29H,3,16H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYYCPDWCJALCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B3009867.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)
